molecular formula C17H27N3O2S B1663231 1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine CAS No. 692762-00-8

1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine

Cat. No. B1663231
M. Wt: 337.5 g/mol
InChI Key: WPBRWZIGDANJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine (DPSP) is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the serotonin receptor subtype 5-HT1B. DPSP has been used to investigate the role of 5-HT1B receptors in various physiological and pathological processes.

Scientific Research Applications

Synthesis Processes

  • The synthesis of 1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine and similar compounds has been explored in several studies. For instance, Guillaume et al. (2003) detailed a practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine (Guillaume et al., 2003).

Pharmacological Applications

  • Piperazine derivatives have been investigated for their potential as skeletal muscle sodium channel blockers and antimyotonic agents, as described by Catalano et al. (2008). Their study synthesized and evaluated derivatives for voltage-gated skeletal muscle sodium channel blocking (Catalano et al., 2008).

Metabolic Pathways

  • The oxidative metabolism of compounds similar to 1-(2,4-Dimethylphenyl)-4-(1-piperidinylsulfonyl)piperazine has been studied. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, revealing insights into its oxidative pathways (Hvenegaard et al., 2012).

Chemical Characterization and Applications

  • The chemical characterization of related compounds has been a subject of several studies. Arbi et al. (2017) reported the synthesis and characterization of organic cation hydrogensulfates, which included compounds like 1-(2,5-dimethylphenyl)piperazine (Arbi et al., 2017).

Biological Screening and Fingerprint Applications

  • Piperazine derivatives have been screened for their biological activities. Khan et al. (2019) synthesized a series of derivatives and evaluated them for antibacterial, antifungal, anthelmintic activities, and even for latent fingerprint analysis (Khan et al., 2019).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-15-6-7-17(16(2)14-15)18-10-12-20(13-11-18)23(21,22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBRWZIGDANJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332684
Record name 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,4-Dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine

CAS RN

692762-00-8
Record name 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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